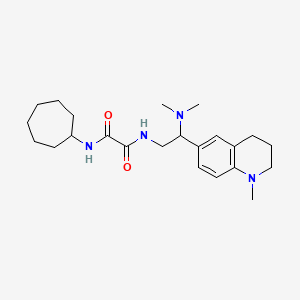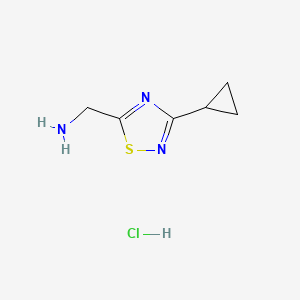
N-(3-aminophenyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-Aminophenyl)adamantane-1-carboxamide” is an organic compound with the molecular formula C17H22N2O . It has a molecular weight of 270.37 .
Synthesis Analysis
N-Aryl (benzyl)adamantane-1-carboxamides were synthesized in 54–87% yields by reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine on heating at 80°C for 8 hours .Chemical Reactions Analysis
The synthesis of N-aryladamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine .Scientific Research Applications
Catalytic Synthesis Applications
N-(3-Aminophenyl)adamantane-1-carboxamide has been utilized in catalytic synthesis. Shishkin et al. (2020) reported the synthesis of N-Aryl(benzyl)adamantane-1-carboxamides using adamantane-1-carboxylic acid and aromatic amines, facilitated by phosphorus trichloride, indicating its role in chemical synthesis processes (Shishkin et al., 2020).
Development of Novel Carboxamides
Kas’yan et al. (2007) synthesized new carboxamides having two and three adamantane fragments from adamantanecarboxylic acid chlorides and adamantane-containing amines. This research highlights the potential for creating complex molecules with adamantane frameworks, useful in various chemical and pharmaceutical applications (Kas’yan et al., 2007).
Anti-Influenza Virus Activity
Göktaş et al. (2012) explored the use of adamantyl moiety in the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds. These compounds displayed antiviral activity against influenza A and B viruses, showing the potential of adamantane derivatives in medical research (Göktaş et al., 2012).
Synthesis of Adamantane Derivatives
Sasaki et al. (1969) discussed the synthesis of adamantane-1-carboxamides and their reactions with oxalyl chloride. This work contributes to the understanding of the chemical properties and potential applications of adamantane derivatives in synthetic chemistry (Sasaki et al., 1969).
Neuroprotective Agents
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines with neuroprotective activity. These compounds inhibit various receptors and enzymes, showcasing the potential of adamantane derivatives in neurological research and drug development (Joubert et al., 2011).
Synthesis of Advanced Materials
Liaw et al. (1999) synthesized new polyamides and polyimides from adamantane-containing diamines. This indicates the application of adamantane derivatives in creating advanced materials with specific properties like thermal stability and solubility (Liaw et al., 1999).
Optical and Optoelectronic Applications
Miao et al. (2020) synthesized adamantane-containing diamines for producing polyimides with high glass transition temperatures and optical transparency, suggesting applications in optical and optoelectronic domains (Miao et al., 2020).
Safety And Hazards
The safety and hazards associated with “N-(3-Aminophenyl)adamantane-1-carboxamide” include precautions to avoid contact with air and water due to possible violent reactions and flash fires. It should be handled under inert gas and protected from moisture. The compound should be kept away from heat, sparks, open flames, and hot surfaces. It should not be inhaled or come into contact with the eyes, skin, or clothing .
properties
IUPAC Name |
N-(3-aminophenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-14-2-1-3-15(7-14)19-16(20)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEWYHPWSVCXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2440095.png)
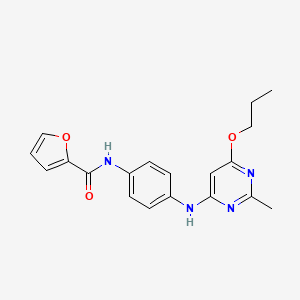

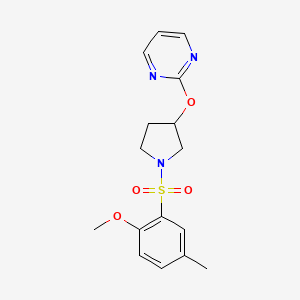
![4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2440099.png)

![2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2440101.png)
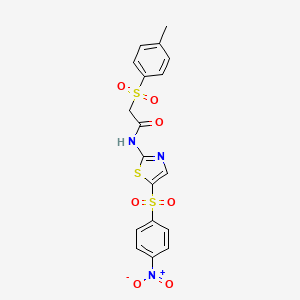
![N-[cyano(2-methoxyphenyl)methyl]-1-cyclohexylpyrrolidine-3-carboxamide](/img/structure/B2440111.png)

![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2440115.png)
